molecular formula C24H18N2O4S B13469835 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B13469835
M. Wt: 430.5 g/mol
InChI Key: XXFKLGUMJWZYRC-UHFFFAOYSA-N
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Description

This compound (C₂₄H₁₈N₂O₄S, MW 430.49) features a 1,3-benzothiazole core substituted with a carboxylic acid group at position 4 and an Fmoc-protected aminomethyl group at position 2 . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The benzothiazole moiety confers rigidity and π-π interaction capabilities, making the compound valuable in drug discovery and materials science.

Properties

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C24H18N2O4S/c27-23(28)18-10-5-11-20-22(18)26-21(31-20)12-25-24(29)30-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19H,12-13H2,(H,25,29)(H,27,28)

InChI Key

XXFKLGUMJWZYRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC5=C(C=CC=C5S4)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Introduction of the benzothiazole ring system with the carboxylic acid functionality.
  • Attachment of the amino methyl substituent at the 2-position of the benzothiazole.
  • Protection of the amino group with the Fmoc protecting group to afford the final compound.

This approach can be broken down into key synthetic steps:

Synthesis of the Benzothiazole-4-carboxylic Acid Core

  • Benzothiazole derivatives with carboxylic acid groups can be prepared by cyclization reactions involving 2-aminothiophenol derivatives and carboxylic acid precursors or their equivalents.
  • Subsequent functionalization at the 2-position is achieved by substitution or coupling reactions.

Fmoc Protection of the Amino Group

  • The Fmoc group is introduced by reacting the free amine with 9-fluorenylmethoxycarbonyl chloride or 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester under basic conditions.
  • This step is critical to prevent unwanted side reactions during subsequent synthetic transformations.

Coupling and Purification

  • Peptide coupling reagents such as 2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) or other carbodiimide-based reagents are employed to facilitate amide bond formation without racemization.
  • Reaction conditions typically involve mild bases (e.g., N,N-diisopropylethylamine) and catalysts (e.g., 4-dimethylaminopyridine) to enhance coupling efficiency.
  • Purification is usually performed by chromatographic techniques such as preparative high-performance liquid chromatography.

Detailed Synthetic Procedure Example

Based on analogous Fmoc-protected amino acid derivatives and benzothiazole chemistry, a representative synthetic route is as follows:

Step Reagents and Conditions Description
1 Synthesis of 1,3-benzothiazole-4-carboxylic acid Cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives under acidic or dehydrating conditions.
2 Introduction of aminomethyl group at 2-position Reductive amination using formaldehyde and ammonia or amine source, or nucleophilic substitution with aminomethyl halide.
3 Fmoc protection Reaction of free amine with Fmoc-Cl in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent (e.g., dioxane, dichloromethane).
4 Purification Chromatographic purification by silica gel column or preparative HPLC to isolate the pure Fmoc-protected compound.

Reaction Conditions and Optimization

  • The Fmoc protection step is typically conducted at room temperature to avoid decomposition.
  • Coupling reactions benefit from the use of coupling reagents like TCBOXY, which provide high yields (~90%) and minimize racemization, as demonstrated in peptide synthesis literature.
  • Reaction times vary from 15 minutes (preactivation) to several hours (coupling), depending on reagent reactivity and substrate sterics.
  • Solvent systems often include mixtures of dioxane, water, or dichloromethane, with aqueous workup and drying agents such as magnesium sulfate.

Analytical and Purification Techniques

  • The product is characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structure and purity.
  • Mass spectrometry (MS) and infrared spectroscopy (IR) provide complementary structural information.
  • High-performance liquid chromatography (HPLC) is used for purity assessment and final purification.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 2-aminothiophenol derivatives, formaldehyde or aminomethyl halides, Fmoc-Cl
Key reagents TCBOXY, DMAP, DIPEA, Fmoc-Cl
Solvents Dioxane, dichloromethane, water mixtures
Temperature Room temperature to reflux (depending on step)
Reaction time 15 min (preactivation) to 16 h (coupling/hydrolysis)
Purification Silica gel chromatography, preparative HPLC
Characterization ^1H NMR, ^13C NMR, MS, IR, HPLC purity analysis
Yield Typically high (~90%) with optimized conditions
Racemization Negligible when using TCBOXY and mild conditions

Chemical Reactions Analysis

Types of Reactions

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines. Substitution reactions can result in a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing an amino group that can participate in further chemical reactions. The benzothiazole ring can interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

4-((((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic Acid
  • Structure : Replaces benzothiazole with a benzene ring.
  • Synthesis: Prepared via Fmoc-Cl coupling to 4-(aminomethyl)benzoic acid in 90% yield .
  • Higher aqueous solubility due to the absence of sulfur.
  • Applications : Common in peptide backbone modifications.
4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic Acid
  • Structure : Oxazole ring instead of benzothiazole; ethyl substituent at position 3.
  • Properties : Oxazole’s lower aromaticity reduces planarity compared to benzothiazole. Ethyl group enhances lipophilicity (logP ~2.5 estimated) .
  • Applications : Used in heterocyclic libraries for kinase inhibitor screening.
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid
  • Structure : Tetrahydro-2H-pyran (saturated oxygen heterocycle) replaces benzothiazole.
  • Properties : Improved solubility (predicted logS = -3.1 vs. -4.2 for benzothiazole analog) due to oxygen’s polarity .
  • Applications : Probing conformational effects in glycosidase inhibitors.

Functional Group Modifications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic Acid
  • Structure : Methyl substitution on the Fmoc-protected amine.
  • Properties : Increased steric hindrance reduces coupling efficiency in solid-phase synthesis .
  • Hazard Profile : Classified as irritant (H315, H319, H335) .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic Acid Hydrochloride
  • Structure: Amino acid derivative with a free amine at position 4.
  • Applications : Key intermediate in branched peptide synthesis .
  • Solubility : Hydrochloride salt improves aqueous solubility (up to 50 mg/mL) .

Electronic and Pharmacokinetic Comparisons

Compound Aromatic System logP<sup>est</sup> Key Applications
Target Benzothiazole Derivative Benzothiazole 3.8 Kinase inhibitors, fluorescent probes
Benzoic Acid Analog Benzene 2.9 Peptide spacers
Oxazole Derivative Oxazole 2.5 Heterocyclic libraries
Tetrahydro-2H-pyran Analog Saturated oxygen ring 1.7 Solubility-enhanced scaffolds
  • Electron Deficiency : Benzothiazole’s electron-withdrawing nature enhances electrophilic reactivity, useful in Suzuki-Miyaura couplings.
  • Bioactivity : Benzothiazoles exhibit antitumor and antimicrobial activity, unlike oxazole or pyran analogs .

Biological Activity

The compound 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Chemical FormulaC23H25N1O4S
Molecular Weight379.46 g/mol
IUPAC NameThis compound
CAS Number2095411-04-2

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. The compound has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor potential of several benzothiazole derivatives, including our compound, it was found that:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Methods Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation.

The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A5498.20 ± 0.1525.00 ± 5.00
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These results indicate that the compound exhibits higher efficacy in two-dimensional cultures compared to three-dimensional cultures, suggesting that its mechanism of action may be influenced by cellular architecture .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains.

Testing Methodology

Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines on:

  • Gram-negative bacteria : Escherichia coli
  • Gram-positive bacteria : Staphylococcus aureus

Results Summary

The following table presents the minimum inhibitory concentration (MIC) values for the tested bacteria:

Bacterial StrainMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

The proposed mechanism of action for the biological activities of this compound involves interaction with DNA and inhibition of cell proliferation. Studies indicate that benzothiazole derivatives tend to bind within the minor groove of DNA, affecting transcriptional regulation and leading to apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step protocols, including Fmoc-protection of the amine group, coupling reactions (e.g., amide bond formation), and benzothiazole ring assembly. Key steps include:

  • Activation of the carboxylic acid group using reagents like HATU or DCC.
  • Coupling with the Fmoc-protected aminomethyl intermediate under inert conditions.
  • Purification via column chromatography (hexane/EtOAc systems) and characterization by NMR and MS .

Q. What analytical techniques are essential for characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm backbone structure and substituent positions.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
  • HPLC: Purity assessment (>95% typically required for research use) .

Q. What safety precautions are necessary during handling?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS Category 2/2A).
  • Work in a fume hood to prevent inhalation of dust (GHS Acute Toxicity Category 4).
  • Store at -20°C in airtight, light-protected containers .

Q. How to confirm the absence of toxic byproducts?

Employ LC-MS to compare retention times with known standards. Perform acute toxicity assays (e.g., brine shrimp lethality) for preliminary safety screening .

Q. What biological assays are suitable for initial activity screening?

Use in vitro assays such as:

  • Fluorescence Polarization: For protein-binding studies.
  • FRET-Based Assays: To evaluate enzyme inhibition (e.g., kinase targets) .

Advanced Research Questions

Q. How can reaction yields be optimized during Fmoc coupling?

  • Adjust stoichiometry (1.2–1.5 eq of coupling reagent).
  • Use catalysts like DMAP or HOAt to enhance efficiency.
  • Monitor reaction progress via TLC or inline IR spectroscopy .

Q. How to resolve NMR ambiguities from benzothiazole ring protons?

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Use deuterated DMSO or CDCl₃ for improved resolution.
  • Variable-temperature NMR to reduce rotational broadening .

Q. What computational methods predict interactions with kinase targets?

  • Molecular Docking: Software like AutoDock Vina to model binding poses.
  • Molecular Dynamics (MD): Simulate binding stability (e.g., GROMACS).
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to design SAR studies for the benzothiazole moiety?

  • Synthesize analogs with substituents at the 4-carboxylic acid position.
  • Test against panels of related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases).
  • Corrogate electronic effects via Hammett plots .

Q. Strategies for scaling up synthesis while maintaining enantiomeric purity?

  • Use chiral stationary phases in preparative HPLC.
  • Implement continuous flow reactors for precise control of reaction parameters.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How to assess photodegradation pathways under UV exposure?

  • Conduct accelerated stability studies using UV lamps (λ = 254–365 nm).
  • Identify degradation products via LC-MS/MS.
  • Quantify degradation kinetics using Arrhenius modeling .

Q. Approaches to modify the Fmoc-protected amine for selective derivatization?

  • Employ orthogonal protecting groups (e.g., Alloc for amines).
  • Use Pd-catalyzed deprotection under mild conditions.
  • Perform click chemistry (e.g., CuAAC) for azide-alkyne cycloadditions .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Analytical Validation

StepReagents/ConditionsMonitoring MethodYield (%)Purity (%)
Fmoc ProtectionFmoc-Cl, DIEA, DCMTLC (Rf = 0.3)8598
Benzothiazole FormationH₂O₂, AcOH, 80°CHPLC (RT = 12.5 min)7295
Final DeprotectionPiperidine/DMF (20%)MS ([M+H]⁺ = 456.2)9099

Q. Table 2: Hazard Mitigation Strategies

RiskMitigationReference
Skin IrritationUse nitrile gloves; immediate washing with soap/water
Thermal DecompositionAvoid temps >150°C; use Schlenk lines for inert atmospheres
Inhalation ToxicityLocal exhaust ventilation; NIOSH-approved respirators

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